REACTION_CXSMILES
|
C(O[C:6](=O)[N:7]([O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)CC(C)C)(C)(C)C.C(ON(C)C(=O)OC(C)(C)C)C1C=CC=CC=1.FC(F)(F)C(O)=O>>[CH2:13]([O:12][NH:7][CH3:6])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1
|
Name
|
Compound 54
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(N(CC(C)C)OCC1=CC=CC=C1)=O
|
Name
|
tert-butyl N-benzyloxy-N-methylcarbamate
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)ON(C(OC(C)(C)C)=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)ONC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.58 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |